3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
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Overview
Description
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a complex organic compound that features a unique structure combining a phenylprop-2-en-1-yl group with a benzoisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoisoindolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Phenylprop-2-en-1-yl Group: This step often involves a Friedel-Crafts alkylation reaction, where the benzoisoindolone core is reacted with a phenylprop-2-en-1-yl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoisoindolone derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Cinnamyl Alcohol: Shares the phenylprop-2-en-1-yl group but lacks the benzoisoindolone core.
Phenylpropiolic Acid: Contains a phenyl group and a triple bond but differs in overall structure.
1-Phenyl-2-propyn-1-ol: Similar in having a phenyl group and a propynyl group.
Uniqueness
What sets 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one apart is its unique combination of the benzoisoindolone core with the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920300-03-4 |
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Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(2-phenylprop-2-enyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C21H17NO/c1-14(15-7-3-2-4-8-15)13-19-18-12-11-16-9-5-6-10-17(16)20(18)21(23)22-19/h2-12,19H,1,13H2,(H,22,23) |
InChI Key |
VRZUCICQKRLWTG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1)C4=CC=CC=C4 |
Origin of Product |
United States |
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